Kinocoumarin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

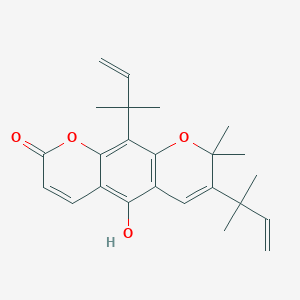

Kinocoumarin belongs to the class of organic compounds known as linear pyranocoumarins. These are organic compounds containing a pyran (or a hydrogenated derivative) linearly fused to a coumarin moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in citrus. This makes this compound a potential biomarker for the consumption of this food product.

This compound is a member of the class of coumarins that is 2H,8H-pyrano[3,2-g]chromen-2-one substituted by geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10. It has a role as a plant metabolite. It is a member of coumarins, a member of phenols and an organic heterotricyclic compound.

科学研究应用

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of kinocoumarin, particularly in the context of malaria treatment. A bioassay-guided isolation study from the stem bark of Clausena excavata revealed that this compound exhibits potent antiplasmodial activity against multidrug-resistant strains of Plasmodium falciparum. The effective concentration (EC50) values for this compound were reported to be 1.10 µM, indicating its potential as a therapeutic agent for malaria .

Table 1: Antiplasmodial Activity of this compound and Related Compounds

| Compound | Source | EC50 (µM) |

|---|---|---|

| This compound | Clausena excavata | 1.10 |

| Clausarin | Clausena excavata | 0.58 |

| Nordentatin | Clausena excavata | 5.62 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. Coumarins, in general, have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, studies on related coumarins have demonstrated their ability to inhibit cell growth in breast carcinoma (MCF-7) and lung carcinoma (A549) cells . this compound's structural features may contribute to these effects, although specific studies on this compound itself are still limited.

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effects of various coumarins on cancer cell lines using microtitre assays and real-time analysis of cell viability. The findings suggested that this compound could potentially inhibit cell proliferation, similar to other coumarins like esculetin and genistein, which have been shown to affect cell cycle progression and induce apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound are another area of interest. Coumarins have been documented to exhibit activity against a range of pathogens, including bacteria and fungi. While specific studies on this compound's antimicrobial effects are sparse, related compounds from Clausena species have demonstrated significant antifungal and antibacterial activities . This suggests that this compound may hold similar potential.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. Coumarins have been associated with neuroprotection through mechanisms such as reducing oxidative stress and inflammation in neural tissues. Although direct evidence for this compound's neuroprotective effects is still under investigation, its structural similarity to other bioactive coumarins supports further exploration in this area .

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for Kinocoumarin, and how do reaction conditions influence yield?

- Methodology : Begin with a systematic review of synthetic protocols in primary literature (e.g., Journal of Medicinal Chemistry). Compare methods using parameters like solvent polarity, catalysts (e.g., acid/base), and temperature. Use databases like SciFinder or Reaxys to collate reaction conditions and yields. For reproducibility, validate protocols via small-scale trials while monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

- Methodology : Prioritize NMR (¹H/¹³C), IR, and mass spectrometry for structural confirmation. Cross-reference spectral data with literature benchmarks (e.g., Organic Syntheses). For novel derivatives, employ 2D NMR (COSY, HSQC) to resolve complex coupling patterns. Ensure instrument calibration using standard compounds .

Q. How can researchers identify high-quality literature on this compound’s biological activity?

- Methodology : Use PubMed and Web of Science with Boolean operators (e.g., "this compound AND (anticoagulant OR apoptosis)"). Filter results by impact factor (>3.0) and peer-reviewed journals. Cross-validate findings through citation tracking and avoid non-indexed sources like predatory journals .

Advanced Research Questions

Q. How should experimental designs be optimized to address contradictions in this compound’s reported mechanism of action?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Use dose-response assays (e.g., IC₅₀ comparisons) and orthogonal validation (e.g., siRNA knockdowns) to reconcile discrepancies. Incorporate meta-analysis of existing data to identify confounding variables (e.g., cell-line specificity) .

Q. What statistical models are appropriate for analyzing synergistic effects of this compound in combination therapies?

- Methodology : Implement Chou-Talalay’s Combination Index (CI) model or Bliss independence criteria. Use software like CompuSyn for dose-effect analysis. Ensure biological triplicates and controls to minimize variability. Report confidence intervals and p-values to assess significance .

Q. How can computational methods predict this compound’s binding affinity to novel targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic protein structures (PDB). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Cross-check results with MD simulations to assess binding stability .

Q. What strategies mitigate reproducibility issues in this compound’s in vivo pharmacokinetic studies?

- Methodology : Standardize animal models (e.g., C57BL/6 mice) and dosing regimens. Use LC-MS/MS for plasma concentration monitoring. Adhere to ARRIVE guidelines for reporting and include positive controls (e.g., warfarin for anticoagulant studies) .

Q. Data Integration & Interpretation

Q. How should researchers resolve conflicting data on this compound’s toxicity thresholds across studies?

- Methodology : Conduct sensitivity analyses to identify outliers. Compare experimental parameters (e.g., exposure duration, cell viability assays). Use Hill slope models to interpolate dose-toxicity curves and assess inter-lab variability via Bland-Altman plots .

Q. What frameworks guide the integration of this compound’s in vitro and in vivo data for translational research?

- Methodology : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to align preclinical and clinical endpoints. Use allometric scaling for dose translation and PK/PD modeling (e.g., NONMEM) to predict human efficacy .

Q. Literature & Collaboration

Q. How can interdisciplinary teams collaboratively design this compound-based drug discovery projects?

属性

CAS 编号 |

119139-65-0 |

|---|---|

分子式 |

C24H28O4 |

分子量 |

380.5 g/mol |

IUPAC 名称 |

5-hydroxy-2,2-dimethyl-3,10-bis(2-methylbut-3-en-2-yl)pyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C24H28O4/c1-9-22(3,4)16-13-15-19(26)14-11-12-17(25)27-20(14)18(23(5,6)10-2)21(15)28-24(16,7)8/h9-13,26H,1-2H2,3-8H3 |

InChI 键 |

OPQNNWVPHFUNEH-UHFFFAOYSA-N |

SMILES |

CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

规范 SMILES |

CC1(C(=CC2=C(O1)C(=C3C(=C2O)C=CC(=O)O3)C(C)(C)C=C)C(C)(C)C=C)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。